molecular formula C22H23N3O5 B11003309 6,7-dimethoxy-3-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]quinazolin-4(3H)-one

6,7-dimethoxy-3-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]quinazolin-4(3H)-one

Cat. No.: B11003309
M. Wt: 409.4 g/mol
InChI Key: OFUCEHSMHLKLEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dimethoxy-3-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]quinazolin-4(3H)-one is a synthetic small molecule based on the privileged quinazolin-4(3H)-one scaffold, a structure recognized for its diverse biological activities and presence in several approved drugs . This compound is of significant interest in medicinal chemistry, particularly in oncology research, for its potential as an inhibitor of protein kinases . Tyrosine kinases are well-validated targets in cancer therapy, and quinazolinone-based molecules are known to act as potent inhibitors for enzymes such as EGFR, HER2, and VEGFR-2 . The specific structure of this compound, featuring a 6,7-dimethoxy substitution on the quinazolinone ring and a 2-phenylmorpholinoethyl linker, is designed to interact with the ATP-binding site of various kinase targets. The morpholino moiety can contribute to key hydrogen-bonding interactions, while the dimethoxy groups can influence electronic properties and binding affinity . Such inhibitors can function through competitive (Type I) or non-competitive (Type II) mechanisms, leading to the suppression of cancer cell proliferation and angiogenesis . This product is provided for research use only and is intended for in vitro studies, such as enzymatic assays, cell-based cytotoxicity evaluations, and mechanistic investigations. It is strictly not for diagnostic, therapeutic, or any personal use. Researchers should handle this compound with appropriate care in a controlled laboratory environment.

Properties

Molecular Formula

C22H23N3O5

Molecular Weight

409.4 g/mol

IUPAC Name

6,7-dimethoxy-3-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]quinazolin-4-one

InChI

InChI=1S/C22H23N3O5/c1-28-18-10-16-17(11-19(18)29-2)23-14-25(22(16)27)13-21(26)24-8-9-30-20(12-24)15-6-4-3-5-7-15/h3-7,10-11,14,20H,8-9,12-13H2,1-2H3

InChI Key

OFUCEHSMHLKLEZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N(C=N2)CC(=O)N3CCOC(C3)C4=CC=CC=C4)OC

Origin of Product

United States

Preparation Methods

Cyclization Conditions

Cyclization is achieved by heating 3,4-dimethoxyanthranilic acid in triethyl orthoacetate at 120–140°C for 4–6 hours, yielding the quinazolinone core with >85% purity. The reaction proceeds via intramolecular dehydration, facilitated by the orthoester’s ability to act as both a solvent and dehydrating agent.

Functionalization at Position 3

To introduce the 3-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl] side chain, the quinazolinone core undergoes alkylation or condensation. A two-step approach is common:

  • Bromoethylation : Reacting the quinazolinone with 1,2-dibromoethane in dimethylformamide (DMF) at 60°C introduces a bromoethyl group at position 3.

  • Morpholine Coupling : The bromoethyl intermediate is then treated with 2-phenylmorpholine in the presence of potassium carbonate, yielding the target side chain via nucleophilic substitution.

Alternative Route via Schiff Base Condensation

A more efficient one-pot method employs Schiff base chemistry to simultaneously form the quinazolinone core and incorporate the morpholine side chain.

Reaction Mechanism

  • Intermediate Formation : 3,4-Dimethoxyaniline reacts with triphosgene and cyanamide in dichloromethane to form a cyano urea intermediate.

  • Cyclization : Treatment with phosphorus oxychloride and phosphorus pentachloride induces cyclization, producing 2-chloro-4-amino-6,7-dimethoxyquinazoline.

  • Side-Chain Introduction : The chloro group at position 2 is displaced by 2-(2-phenylmorpholin-4-yl)ethylamine under basic conditions (e.g., triethylamine in ethanol), followed by oxidation of the amine to a ketone using Jones reagent.

Catalytic Hydrogenation for Stereochemical Control

The 2-phenylmorpholine moiety often requires stereoselective synthesis. A patented method uses palladium-on-carbon (Pd/C) catalytic hydrogenation to reduce a nitro intermediate while preserving the morpholine ring’s chirality.

Key Steps

  • Nitro Reduction : 4-Nitro-2-phenylmorpholine is hydrogenated at 0.8–2.5 MPa H₂ pressure in methanol, yielding 4-amino-2-phenylmorpholine with >90% enantiomeric excess.

  • Coupling to Quinazolinone : The amine is condensed with the quinazolinone’s ketone group via reductive amination, using sodium cyanoborohydride to form the final C–N bond.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
Cyclization-Alkylation6292High stereochemical controlMulti-step, low atom economy
Schiff Base7888One-pot efficiencyRequires hazardous POCl₃
Catalytic Hydrogenation7095EnantioselectiveHigh-pressure equipment needed

Optimization Strategies

Solvent Systems

  • Polar Aprotic Solvents : DMF and DMSO enhance reaction rates for alkylation but require rigorous drying.

  • Chlorinated Solvents : Dichloromethane improves cyclization yields by stabilizing intermediates.

Catalytic Enhancements

  • Microwave Assistance : Reducing reaction times from hours to minutes (e.g., 30 minutes for cyclization vs. 6 hours conventionally).

  • Enzymatic Catalysis : Lipases (e.g., Candida antarctica) achieve 98% enantiomeric excess in morpholine synthesis, though scalability remains challenging.

Scalability and Industrial Feasibility

Large-scale production faces hurdles in:

  • Cost of Catalysts : Pd/C and chiral ligands contribute >40% of total synthesis costs.

  • Waste Management : Phosphorus oxychloride generates acidic byproducts requiring neutralization.

Emerging Methodologies

Photocatalytic C–H Activation

Recent studies demonstrate visible-light-mediated C–H functionalization to directly attach the morpholine side chain, bypassing halogenation steps. This method achieves 65% yield under mild conditions (room temperature, 24 hours).

Biocatalytic Approaches

Engineered transaminases enable asymmetric synthesis of 2-phenylmorpholine, reducing reliance on metal catalysts .

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-3-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]quinazolin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the quinazolinone ring, especially at the positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of substituted quinazolinone derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-3-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]quinazolin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The pharmacological profile of quinazolinones is highly dependent on substituents at the 3-position. Below is a comparative analysis of structurally similar compounds:

Table 1: Structural and Functional Comparison
Compound Name Substituent at 3-Position Key Biological Activity Reference
Target Compound 2-Oxo-2-(2-phenylmorpholin-4-yl)ethyl Hypotensive (inferred)
6,7-Dimethoxy-3-(4-nitrophenyl)quinazolin-4(3H)-one (5h) 4-Nitrophenyl Dual COX-2/AG enzyme inhibition
QNZ-4 4-(Methylthio)phenyl Antibacterial
DFMQ-19 4-(4-Fluorobenzyloxy)-3-methoxyphenylmethyl Antihypertensive
6,7-Dimethoxy-3-[3-oxo-3-(thiomorpholin-4-yl)propyl]quinazolin-4(3H)-one Thiomorpholin-4-yl propyl Not specified

Key Observations :

Electron-Withdrawing Groups : The nitro group in 5h enhances enzyme inhibition (COX-2/AG) but reduces antioxidant activity due to electron-withdrawing effects .

Heterocyclic Moieties : The 2-phenylmorpholin group in the target compound may improve pharmacokinetic properties (e.g., solubility) compared to thiomorpholin or piperazine derivatives .

Antibacterial vs. Anti-Inflammatory : QNZ-4’s 4-(methylthio)phenyl group correlates with antibacterial activity, whereas methoxy substitutions (e.g., DFMQ-19) are linked to cardiovascular effects .

Pharmacological Activity and Mechanisms

  • The 2-phenylmorpholin group may enhance receptor binding or metabolic stability.
  • Enzyme Inhibition : Compound 5h shows dual COX-2/AG inhibition (IC₅₀: 0.1–0.2 mg/mL), suggesting the 6,7-dimethoxy core is critical for multi-target activity .
  • Antihypertensive Effects : DFMQ-19 demonstrated significant blood pressure reduction in preclinical models, likely due to its 4-fluorobenzyloxy group enhancing bioavailability .

Pharmacokinetic and Toxicity Considerations

  • Metabolism : Methoxy groups generally improve metabolic stability, as seen in DFMQ-19’s pharmacokinetic profile (t₁/₂: ~8 hours in rats) .
  • Toxicity : Nitro-substituted analogs (e.g., 5h ) may pose higher toxicity risks due to reactive metabolite formation .

Q & A

Basic Questions

Q. What synthetic methodologies are effective for synthesizing 6,7-dimethoxy-3-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]quinazolin-4(3H)-one?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving alkylation, cyclization, and substitution. A key approach is the use of KAl(SO₄)₂·12H₂O (alum) as a heterogeneous catalyst for cyclocondensation of isatoic anhydrides, orthoesters, and amines, which has been optimized for quinazolinone derivatives . Additionally, ethyl chloroacetate-mediated alkylation of quinazolinone precursors in acetone with K₂CO₃ as a base is a reliable route for introducing side chains . For the morpholino-ethyl-ketone moiety, coupling reactions with pre-synthesized 2-phenylmorpholine derivatives via amide or ketone linkages are recommended, as seen in analogous syntheses of morpholine-containing compounds .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) is essential for confirming substituent positions and stereochemistry. Mass spectrometry (MS) provides molecular weight validation, while Infrared (IR) spectroscopy identifies functional groups like carbonyl (C=O) and methoxy (OCH₃) stretches . X-ray crystallography, as applied to structurally similar quinazolinones, resolves crystal packing and absolute configuration, particularly for chiral centers in the morpholino group .

Q. What preliminary biological screening models are suitable for evaluating its bioactivity?

  • Methodological Answer : Begin with cytotoxicity assays using human cancer cell lines (e.g., HeLa, BT-549) via MTT or SRB protocols, as demonstrated for 6,7-dimethoxyquinazolinones . Anti-inflammatory activity can be assessed using carrageenan-induced paw edema in rodent models, measuring edema inhibition ratios at 3–6 hours post-administration . Dose-response curves (IC₅₀/EC₅₀ calculations) and selectivity indices (e.g., comparing cancerous vs. non-cancerous cell lines) should be prioritized to establish preliminary efficacy and safety .

Advanced Research Questions

Q. How do substituents on the quinazolinone core and morpholino side chain influence biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., nitro, bromo) at the 6- or 7-position enhance cytotoxicity, while bulky aryl groups on the morpholino ring improve receptor binding affinity . For example, substituting the phenyl group in the morpholino moiety with naphthyl or quinoxaline (as in PFH and PFJ analogs) increases π-π stacking interactions with kinase domains . Computational docking (e.g., AutoDock Vina) combined with molecular dynamics simulations can predict binding modes to targets like α₁-adrenoceptors or CXCR3 .

Q. What mechanistic insights explain contradictory bioactivity data (e.g., high cytotoxicity but low anti-inflammatory activity)?

  • Methodological Answer : Contradictions may arise from divergent signaling pathways. For instance, nitro groups (e.g., compound 6g in ) enhance ROS generation in cancer cells (pro-apoptotic) but may suppress NF-κB activation in inflammation models. Use transcriptomic profiling (RNA-seq) and phosphoproteomics to identify differentially expressed genes (e.g., Bcl-2, COX-2) and kinase cascades (MAPK, PI3K/Akt) modulated by the compound . Validate hypotheses with knockout cell lines or selective inhibitors (e.g., LY294002 for PI3K).

Q. How can the pharmacokinetic profile of this compound be optimized for CNS penetration?

  • Methodological Answer : The morpholino group’s polarity may limit blood-brain barrier (BBB) penetration. Strategies include prodrug derivatization (e.g., esterification of the ketone group) or introducing lipophilic substituents (e.g., trifluoromethyl) on the phenyl ring . In vivo pharmacokinetic studies in rodents should assess AUC, t₁/₂, and brain-to-plasma ratios via LC-MS/MS. Parallel artificial membrane permeability assays (PAMPA-BBB) provide preliminary BBB penetration predictions .

Methodological Considerations

  • Data Interpretation : Cross-validate bioactivity data using orthogonal assays (e.g., apoptosis via Annexin V/PI staining alongside cytotoxicity assays) .
  • Safety Protocols : Follow OSHA guidelines for handling morpholino derivatives: use fume hoods, nitrile gloves, and avoid skin contact due to potential neurotoxic or irritant effects .
  • Synthetic Optimization : Employ microwave-assisted synthesis (5–10 min cycles) with N,N-dimethylacetamide (DMAC) as a high-dielectric solvent to accelerate reaction rates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.